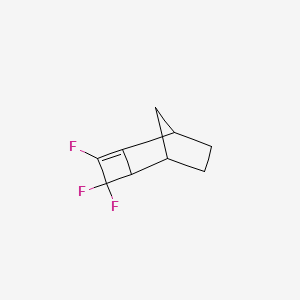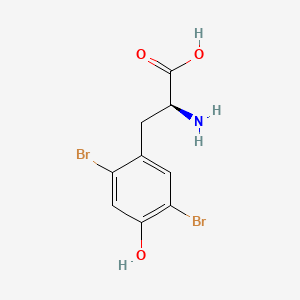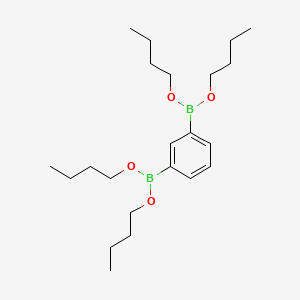
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is a unique fluorinated tricyclic compound Its structure is characterized by the presence of three fluorine atoms and a tricyclic framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of a tricyclic precursor using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of fluorine atoms with other functional groups.
Applications De Recherche Scientifique
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: A non-fluorinated analog with similar tricyclic structure but different reactivity and properties.
3,3,4,4-Tetrafluoro-tricyclo(4.2.1.0(2,5))non-7-ene: Another fluorinated tricyclic compound with different substitution pattern and reactivity.
3,3-Diethoxytricyclo[4.2.1.0(2,5)]nonane: A compound with ethoxy groups instead of fluorine, leading to different chemical behavior.
Uniqueness
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
102433-80-7 |
|---|---|
Formule moléculaire |
C9H9F3 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
3,4,4-trifluorotricyclo[4.2.1.02,5]non-2-ene |
InChI |
InChI=1S/C9H9F3/c10-8-6-4-1-2-5(3-4)7(6)9(8,11)12/h4-5,7H,1-3H2 |
Clé InChI |
QLYYIJDGWYWZHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2=C(C3(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
